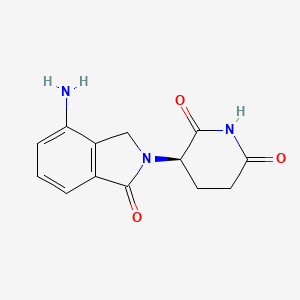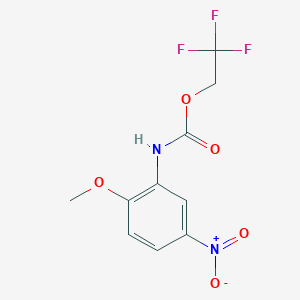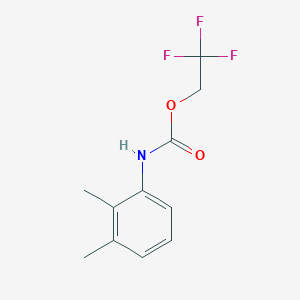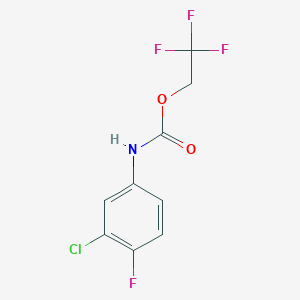
2,2,2-trifluoroethyl N-(3,5-difluorophenyl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(3,5-difluorophenyl)carbamate” is a chemical compound with the molecular formula C9H6F5NO2 . It has a molecular weight of 255.14 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(3,5-difluorophenyl)carbamate” consists of a carbamate group (N-CO-O) where the nitrogen is connected to a 3,5-difluorophenyl group and the oxygen is connected to a 2,2,2-trifluoroethyl group .
Scientific Research Applications
Chromatographic Applications
Carbamates, including those with difluorophenyl groups, are utilized in chromatography as chiral stationary phases. For instance, 3,5-difluorophenylcarbamates of cellulose and amylose have been prepared and used for high-performance liquid chromatography (HPLC) to resolve optical isomers, showcasing their ability to afford practically useful columns for chiral separation (Okamoto, Aburatani, & Hatada, 1990).
Organic Synthesis and Medicinal Chemistry
The carbamate group plays a crucial role in drug design, acting as a key structural motif in many approved drugs and prodrugs. Its versatility is highlighted in the design of derivatives aimed at enhancing drug-target interactions through the carbamate moiety. This has led to increasing use in medicinal chemistry, with a variety of synthetic methodologies developed for carbamates, demonstrating their broad applicability in creating therapeutically relevant molecules (Ghosh & Brindisi, 2015).
Catalysis and Chemical Reactions
Carbamates are involved in catalytic processes and chemical reactions, such as frustrated Lewis pair reactions with bis-acetylenic substrates, showcasing the diversity of their applications in organic and organometallic chemistry. These reactions highlight the ability of carbamates to participate in complex transformations, contributing to advancements in synthesis and catalysis (Liedtke, Fröhlich, Kehr, & Erker, 2011).
Material Science and Nanotechnology
In material science, carbamates have been explored for their potential in creating advanced materials, such as solid lipid nanoparticles and polymeric nanocapsules for agricultural applications, demonstrating their role in enhancing the delivery and efficacy of active compounds. This indicates the versatility of carbamates in developing novel materials with improved performance and reduced environmental impact (Campos et al., 2015).
Analytical and Sensory Applications
Carbamates are used in the development of fluorescent sensors for the detection of anions, showcasing their utility in analytical chemistry. The design of such sensors often leverages the specific interactions between carbamates and analytes to achieve high sensitivity and selectivity, illustrating the potential of carbamates in sensing and diagnostics (Kim & Ahn, 2008).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “2,2,2-trifluoroethyl N-(3,5-difluorophenyl)carbamate” are not fully detailed in the search results. As with all chemicals, it should be handled with appropriate personal protective equipment and precautions should be taken to avoid ingestion, inhalation, and contact with skin or eyes .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,5-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c10-5-1-6(11)3-7(2-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJZYQJNWQBTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217438 | |
| Record name | 2,2,2-Trifluoroethyl N-(3,5-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3,5-difluorophenyl)carbamate | |
CAS RN |
1087798-37-5 | |
| Record name | 2,2,2-Trifluoroethyl N-(3,5-difluorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(3,5-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)
![O-[(benzyloxy)methyl]hydroxylamine](/img/structure/B1519255.png)
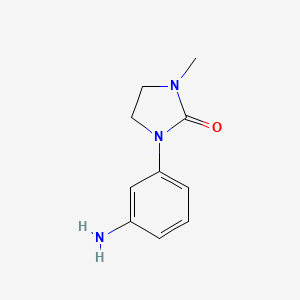
![5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde](/img/structure/B1519260.png)
![[1-(3-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519262.png)
![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)
![2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519266.png)
